molecular formula C22H22N4O4 B10989431 N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide

Cat. No.: B10989431
M. Wt: 406.4 g/mol
InChI Key: FKABRDINPBQBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound X , is a complex organic molecule with intriguing properties. Let’s explore its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: It can be oxidized to form its corresponding quinazoline-2,4-dione derivative.

    Reduction: Reduction of the carbonyl group may yield a secondary amine.

    Substitution: Substituents on the indole ring can be modified using appropriate reagents.

    Major Products: The primary product is Compound X itself, but derivatives with altered substituents are also possible.

Scientific Research Applications

Compound X finds applications in:

    Medicine: It exhibits potential pharmacological activities, including antitumor, anti-inflammatory, or antimicrobial effects.

    Chemical Biology: Researchers study its interactions with biological targets.

    Industry: It may serve as a precursor for other compounds or as a building block in drug discovery.

Mechanism of Action

The exact mechanism of Compound X’s effects remains an active area of research. It likely interacts with specific molecular targets, modulating cellular pathways.

Comparison with Similar Compounds

Biological Activity

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a quinazolinone core and an indole moiety. Its molecular formula is C24H26N4O5C_{24}H_{26}N_{4}O_{5} with a molecular weight of approximately 450.5 g/mol. The presence of methoxy groups at positions 6 and 7 enhances its solubility and biological activity, contributing to its pharmacological potential.

Property Value
Molecular FormulaC24H26N4O5C_{24}H_{26}N_{4}O_{5}
Molecular Weight450.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests indicated that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. Additionally, antifungal activity was observed against common fungal strains such as Candida albicans.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within the cell:

  • Inhibition of Enzymatic Activity : It is believed to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Modulation of Signaling Pathways : It can modulate key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

Study 2: Antimicrobial Properties

In another study assessing antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations significantly lower than those required for conventional antibiotics.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-6-carboxamide

InChI

InChI=1S/C22H22N4O4/c1-13-25-18-12-20(30-3)19(29-2)11-16(18)22(28)26(13)9-8-24-21(27)15-5-4-14-6-7-23-17(14)10-15/h4-7,10-12,23H,8-9H2,1-3H3,(H,24,27)

InChI Key

FKABRDINPBQBMO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.